molecular formula C10H11F3N2 B1411527 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine CAS No. 1779127-81-9

2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine

Cat. No. B1411527
CAS RN: 1779127-81-9
M. Wt: 216.2 g/mol
InChI Key: BDTDYXLLMYXBKB-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising target for the treatment of various neurological disorders.

Mechanism of Action

2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine acts as a potent and selective antagonist of the α7 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. By blocking the activity of the α7 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine, this compound can modulate various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine are primarily mediated by its action on the α7 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine. This receptor is involved in various physiological processes, including learning and memory, attention, pain perception, and inflammation. By blocking the activity of the α7 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine, this compound can modulate these processes and potentially lead to therapeutic benefits.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine in lab experiments include its high potency and selectivity for the α7 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine, which makes it a valuable tool compound for studying this receptor. However, the limitations of using this compound include its potential off-target effects and the need for careful dosing and administration to avoid toxicity and side effects.

Future Directions

There are several future directions for research on 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine. One potential direction is to investigate its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on other nicotinic acetylcholine receptors and ion channels to better understand its mechanism of action. Additionally, further studies are needed to optimize the synthesis and dosing of this compound for use in lab experiments and potential clinical applications.

Scientific Research Applications

2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. In drug discovery, this compound has been used as a tool compound to study the α7 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine and its role in various physiological and pathological processes. In neuroscience, this compound has been used to investigate the role of the α7 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine in synaptic plasticity and learning and memory.

properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-8-3-1-4-9(14-8)15-6-2-5-10(12,13)7-15/h1,3-4H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTDYXLLMYXBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC=C2)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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